3-Amino-4-(thiomorpholin-4-yl)benzamide 3-Amino-4-(thiomorpholin-4-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 1153119-63-1
VCID: VC3348773
InChI: InChI=1S/C11H15N3OS/c12-9-7-8(11(13)15)1-2-10(9)14-3-5-16-6-4-14/h1-2,7H,3-6,12H2,(H2,13,15)
SMILES: C1CSCCN1C2=C(C=C(C=C2)C(=O)N)N
Molecular Formula: C11H15N3OS
Molecular Weight: 237.32 g/mol

3-Amino-4-(thiomorpholin-4-yl)benzamide

CAS No.: 1153119-63-1

Cat. No.: VC3348773

Molecular Formula: C11H15N3OS

Molecular Weight: 237.32 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-4-(thiomorpholin-4-yl)benzamide - 1153119-63-1

Specification

CAS No. 1153119-63-1
Molecular Formula C11H15N3OS
Molecular Weight 237.32 g/mol
IUPAC Name 3-amino-4-thiomorpholin-4-ylbenzamide
Standard InChI InChI=1S/C11H15N3OS/c12-9-7-8(11(13)15)1-2-10(9)14-3-5-16-6-4-14/h1-2,7H,3-6,12H2,(H2,13,15)
Standard InChI Key NYLDEMYFMWKMCY-UHFFFAOYSA-N
SMILES C1CSCCN1C2=C(C=C(C=C2)C(=O)N)N
Canonical SMILES C1CSCCN1C2=C(C=C(C=C2)C(=O)N)N

Introduction

3-Amino-4-(thiomorpholin-4-yl)benzamide is a versatile small molecule scaffold with a molecular formula of C11H15N3OS and a molecular weight of 237.32 g/mol . This compound is identified by its CAS number, 1153119-63-1, and is available for research purposes from various chemical suppliers . It is used in laboratory settings for its potential applications in drug development and chemical synthesis.

Potential Applications

While specific applications of 3-Amino-4-(thiomorpholin-4-yl)benzamide are not widely documented, its structure suggests potential use in medicinal chemistry, particularly in the development of drugs targeting various biological pathways. The presence of the thiomorpholine ring and the benzamide moiety could provide opportunities for modification and optimization to achieve desired pharmacological activities.

Future Directions

Future research could focus on synthesizing derivatives of 3-Amino-4-(thiomorpholin-4-yl)benzamide and evaluating their biological activities. This could involve modifying the thiomorpholine ring or the benzamide backbone to enhance solubility, bioavailability, or target specificity. Additionally, computational studies could help predict potential binding sites and interactions with biological targets, guiding further experimental work.

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